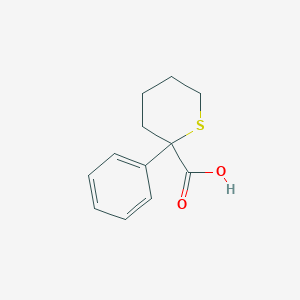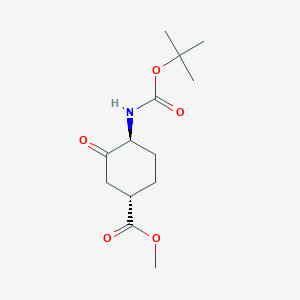
Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is a synthetic organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a keto group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its versatile functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups: The keto group can be introduced via oxidation reactions, while the amino group can be added through nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can interact with various biological targets. The keto group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1S,4S)-4-amino-3-oxocyclohexane-1-carboxylate
- Methyl (1S,4S)-4-((benzyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
- Methyl (1S,4S)-4-((methoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
Uniqueness
Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C13H21NO5 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
methyl (1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-6-5-8(7-10(9)15)11(16)18-4/h8-9H,5-7H2,1-4H3,(H,14,17)/t8-,9-/m0/s1 |
InChI-Schlüssel |
PAOZDFKVIXWHGK-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](CC1=O)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


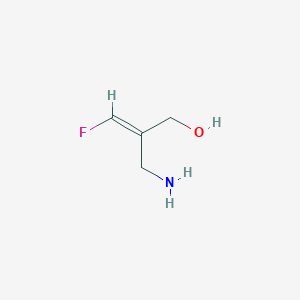


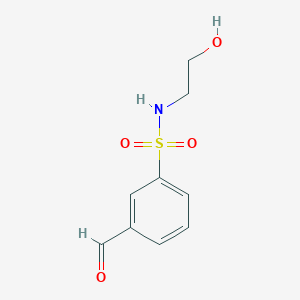
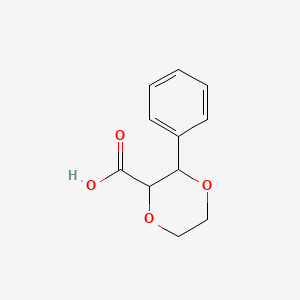
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)

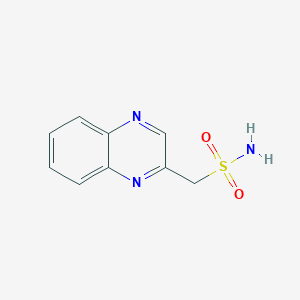
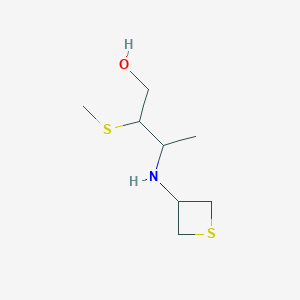
![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
![3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B15229595.png)
![4-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15229597.png)
